Product packaging for Diisooctyl succinate(Cat. No.:CAS No. 28880-24-2)

Diisooctyl succinate

Cat. No.: B1606344
CAS No.: 28880-24-2
M. Wt: 342.5 g/mol
InChI Key: MQKXWEJVDDRQKK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Succinate (B1194679) Ester Research

The study of succinic acid, the precursor to diisooctyl succinate, has ancient roots, with early knowledge stemming from the distillation of amber. However, the systematic investigation into its derivatives, particularly succinate esters, gained momentum with the expansion of organic chemistry in the mid-20th century. Researchers began to explore the potential of these esters for specialized functions, leading to the development of a wide array of compounds with tailored properties.

The evolution of succinate ester research has been closely linked to advancements in esterification technology and the development of novel catalysts. Modern synthetic methods prioritize efficiency and environmental sustainability, driving the creation of more refined and cost-effective production processes. This has broadened the accessibility of succinate esters for various commercial applications.

Significance of this compound in Chemical and Materials Science

This compound (C₂₀H₃₈O₄) is a colorless, oily liquid with a characteristic odor. ontosight.ai It is synthesized through the esterification of succinic acid and isooctyl alcohol. ontosight.ai Its significance in chemical and materials science stems from its diverse applications, primarily as a plasticizer, lubricant, and solvent. ontosight.ai

In the realm of materials science, this compound is particularly valued as a plasticizer for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. ontosight.ai Research has shown that succinate diesters can offer plasticizing properties comparable or even superior to traditional phthalate (B1215562) plasticizers. researchgate.net The growing demand for bio-based and biodegradable materials has further amplified the importance of succinate esters derived from renewable resources. evitachem.com Succinic acid itself can be produced through microbial fermentation of sustainable materials, positioning its esters as "green" alternatives in various applications. frontiersin.org

The compound's utility extends to personal care products, where it functions as an emollient, lending a silky and cushioned feel to creams, lotions, and hair care formulations. ontosight.aipaulaschoice.se It also acts as a solubilizer for sunscreen ingredients and a dispersing agent for pigments. ontosight.aiulprospector.com

Current Research Frontiers and Emerging Applications of Succinate Esters

The field of succinate ester research is dynamic, with ongoing efforts to explore new applications and improve production methods. A significant research frontier is the development of bio-based succinate esters as sustainable alternatives to petroleum-derived chemicals. researchgate.netevitachem.com The focus is on utilizing renewable feedstocks and environmentally friendly catalytic processes. frontiersin.orgresearchgate.net

Emerging applications for succinate esters are being investigated across various industries. In the food industry, they are being explored as components in food preservation and packaging due to their potential antimicrobial properties and ability to function as stabilizers and emulsifiers. researchgate.nettandfonline.com The biocompatibility and biodegradability of certain succinate esters also make them promising candidates for biomedical applications, including in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals. giiresearch.combiosynth.com

Furthermore, research into the unique properties of different succinate esters continues. For instance, the study of their aggregation behavior and interaction with other molecules is crucial for formulating effective emulsions, foams, and other colloidal systems. arxiv.orgacs.org The development of novel catalytic systems for the synthesis of succinates remains an active area of research, aiming for higher yields and selectivity. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₃₈O₄ ontosight.aibiosynth.com
Molecular Weight 342.51 g/mol biosynth.com
Appearance Colorless, oily liquid ontosight.ai
Boiling Point 225 °C biosynth.com
Density 0.91 g/cm³ biosynth.com
Solubility Soluble in organic solvents (e.g., ethanol, acetone, benzene), insoluble in water ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B1606344 Diisooctyl succinate CAS No. 28880-24-2

Properties

CAS No.

28880-24-2

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

bis(6-methylheptyl) butanedioate

InChI

InChI=1S/C20H38O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3

InChI Key

MQKXWEJVDDRQKK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C

Other CAS No.

28880-24-2

Origin of Product

United States

Synthetic Methodologies and Catalytic Processes for Diisooctyl Succinate Production

Direct Esterification of Succinic Acid with Octanol (B41247) Isomers

Direct esterification represents the most straightforward and commonly employed method for producing diisooctyl succinate (B1194679). This reaction involves the direct combination of succinic acid, a dicarboxylic acid, with an isomer of octanol, typically isooctyl alcohol (such as 2-ethylhexanol), in the presence of a catalyst to form the corresponding diester and water as a byproduct.

Stoichiometric Considerations and Reactant Ratios

Stoichiometrically, the formation of one mole of diisooctyl succinate requires one mole of succinic acid and two moles of isooctyl alcohol. However, in practice, the reaction is an equilibrium-limited process. To drive the equilibrium towards the product side and maximize the yield of the diester, an excess of the alcohol is typically used.

The molar ratio of alcohol to acid is a critical parameter influencing the reaction rate and conversion efficiency. Research into the synthesis of related dialkyl succinates has shown that varying molar ratios are employed depending on the specific catalyst and process conditions. For instance, in the synthesis of di(2-ethylhexyl) succinate using a sulfuric acid-based ionic liquid catalyst, a 4:1 molar ratio of 2-ethylhexan-1-ol (B42007) to succinic acid was utilized. epa.gov In the synthesis of dioctyl succinate using a phosphotungstic acid catalyst, an optimal molar ratio of 3.1:1 (n-octanol to succinic acid) was identified to achieve high esterification rates. google.comvulcanchem.com A patent describing the synthesis of diisooctyl maleate, a structurally similar compound, specifies a narrower molar ratio of isooctyl alcohol to the anhydride (B1165640) precursor of 2.10:1 to 2.20:1. These examples highlight the importance of optimizing the reactant ratio to enhance product formation and minimize unreacted starting materials.

Reactant Ratio (Alcohol:Acid)Catalyst SystemCompound SynthesizedReference
4:1Sulfuric acid-based ionic liquidDi(2-ethylhexyl) succinate epa.gov
3.1:1Phosphotungstic acidDioctyl succinate google.comvulcanchem.com
2.10:1 - 2.20:1p-Toluenesulfonic acidDiisooctyl maleate

Reaction Conditions and Parameter Optimization (e.g., temperature, time)

The optimization of reaction parameters such as temperature and time is crucial for achieving high yields of this compound efficiently. The reaction temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of reactants or products. The continuous removal of water, a byproduct of the esterification, is essential to shift the reaction equilibrium towards the formation of the ester. This is often accomplished by refluxing the reaction mixture with a water entrainer.

For the synthesis of the related isooctyl hydrogen succinate using a sulfuric acid catalyst, a temperature range of 80–120°C under reflux is employed. In a process for producing diisooctyl sodium sulfosuccinate (B1259242), the initial esterification step using p-toluenesulfonic acid is conducted at 140°C, with an initial heating period of 10-30 minutes followed by an insulation and dehydration phase of 60-120 minutes at the same temperature. The synthesis of dioctyl succinate with a phosphotungstic acid catalyst was optimized at a reaction time of 3 hours. google.comvulcanchem.com Research on other dialkyl succinates using sulfuric acid-based ionic liquids found optimal temperatures to be between 70-80°C. epa.gov These findings demonstrate that the ideal temperature and duration are highly dependent on the specific catalytic system being used.

Temperature (°C)Reaction TimeCatalyst SystemCompound SynthesizedReference
80-120Not specifiedSulfuric acidIsooctyl hydrogen succinate
14090-150 min (total)p-Toluenesulfonic acidDiisooctyl maleate
Not specified3 hoursPhosphotungstic acidDioctyl succinate google.comvulcanchem.com
70-80120-240 minSulfuric acid-based ionic liquidDi(2-ethylhexyl) succinate epa.gov

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of this compound due to their high activity. Various acidic catalysts are employed to protonate the carbonyl oxygen of succinic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by isooctyl alcohol.

Application of Mineral Acids (e.g., sulfuric acid)

Sulfuric acid (H₂SO₄) is a conventional and effective strong acid catalyst for esterification reactions. Its application in the synthesis of succinate esters is well-established. For the laboratory-scale synthesis of isooctyl hydrogen succinate, a precursor to the diester, sulfuric acid is used at a loading of 1–5 wt% relative to the succinic acid, achieving yields of 70–85% at temperatures of 80-120°C. While direct and detailed research findings for this compound synthesis using neat sulfuric acid are limited in recent literature, its use is often cited in patents for related complex esters, though it is sometimes considered less preferred due to difficulties in its removal from the final product. vulcanchem.com In more advanced systems, ionic liquids derived from sulfuric acid have been used to catalyze the formation of di(2-ethylhexyl) succinate, demonstrating the continued relevance of sulfate-based catalysts. epa.gov

Organic Acid Catalysts (e.g., p-Toluenesulfonic Acid)

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is often favored over mineral acids because it is a solid, making it easier to handle, and is considered a gentler reagent. It is an effective catalyst for various esterification reactions. In a patented process for a related compound, diisooctyl maleate, p-TSA is used to catalyze the esterification of maleic anhydride with isooctyl alcohol. The reaction is conducted at 140°C, demonstrating the thermal conditions under which p-TSA is active. The catalytic activity of p-toluenesulfonic acid in esterification is well-documented, often being used as a benchmark for comparison with other catalysts.

Heteropolyacid Catalysts (e.g., phosphotungstic acid)

Heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are gaining prominence as environmentally friendly and highly efficient catalysts for esterification. They possess strong Brønsted acidity and can be more active than conventional catalysts like sulfuric acid and p-TSA.

A detailed study on the synthesis of dioctyl succinate from succinic acid and n-octanol utilized phosphotungstic acid as the catalyst. google.comvulcanchem.com The research identified the optimal reaction conditions to be a molar ratio of alcohol to acid of 3.1:1, a catalyst amount of 1.2% by mass of the acid, and a reaction time of 3 hours. google.comvulcanchem.com Under these optimized parameters, an esterification rate of 99.27% was achieved. google.comvulcanchem.com Further studies have explored anchoring phosphotungstic acid onto supports like MCM-41, creating a recyclable catalyst that shows high activity for the synthesis of dioctyl succinate, achieving a 99% yield.

CatalystCatalyst LoadingOptimal ConditionsAchieved Yield/ConversionReference
Sulfuric Acid1-5 wt% (of succinic acid)80-120°C70-85% (for monoester)
p-Toluenesulfonic Acid0.18Kg for 18Kg anhydride140°C, 90-150 minNot specified
Phosphotungstic Acid1.2% (by mass of acid)3.1:1 alcohol/acid ratio, 3h99.27% esterification rate google.comvulcanchem.com
TPA on MCM-410.1 g1:3 acid/alcohol ratio, 80°C, 8h99% yield

Heterogeneous Catalysis for Sustainable this compound Synthesis

Heterogeneous catalysts are central to the sustainable synthesis of this compound, offering advantages such as ease of separation from the reaction mixture and potential for reuse, which are crucial for industrial applications. rsc.org Research has focused on designing robust solid acid catalysts that can efficiently catalyze the esterification of succinic acid with isooctyl alcohol.

A notable advancement in this area is the use of 12-tungstosilicic acid (TSA) anchored to mesoporous silica (B1680970) supports like MCM-41. This catalyst has demonstrated high activity in the synthesis of succinate diesters. acs.org The large surface area and ordered pore structure of MCM-41 facilitate the dispersion of the active TSA species, enhancing their accessibility to the reactants. acs.orgacs.org The catalytic performance is influenced by various parameters, including the concentration of the catalyst, the molar ratio of acid to alcohol, and the reaction time. acs.org Studies have shown that this type of catalyst is particularly effective for producing higher diester yields, including dioctyl succinate. acs.org

Table 1: Performance of 12-Tungstosilicic Acid/MCM-41 in Diester Synthesis

CatalystReactantsKey FindingsReference
12-Tungstosilicic Acid/MCM-41Dicarboxylic acids and butanolHigh activity and yields towards diesters, especially dioctyl succinate. acs.org

Similar to TSA, 12-tungstophosphoric acid (TPA) supported on MCM-41 has been identified as a highly efficient and green catalyst for the solvent-free diesterification of succinic acid. researchgate.nettandfonline.com The Keggin structure of TPA, which is responsible for its strong Brønsted acidity, remains intact after being anchored to the MCM-41 support. acs.orgresearchgate.nettandfonline.com This catalyst system exhibits excellent performance under mild reaction conditions. tandfonline.com

Characterization techniques such as X-ray diffraction and transmission electron microscopy have confirmed that the TPA is uniformly dispersed within the channels of the MCM-41 support without disrupting its hexagonal structure. researchgate.nettandfonline.com This high dispersion is a key factor in the catalyst's high activity, leading to impressive yields of diesters. For instance, a 99% yield of dioctyl succinate has been achieved with a high turnover number. researchgate.nettandfonline.com

Table 2: Yield of Dioctyl Succinate with TPA/MCM-41 Catalyst

CatalystSubstrateProductYieldReference
12-tungstophosphoric acid/MCM-41Succinic acid and octanolDioctyl succinate99% researchgate.nettandfonline.com

A critical aspect of sustainable catalysis is the ability to reuse the catalyst over multiple reaction cycles without a significant loss of activity. rsc.org Both TSA/MCM-41 and TPA/MCM-41 have shown excellent potential for reusability. acs.orgresearchgate.net After a reaction cycle, these solid catalysts can be easily recovered by simple filtration, regenerated, and then reused. rsc.orgacs.orgresearchgate.net

Studies on the reusability of TPA/MCM-41 have demonstrated that the catalyst can be used for up to four cycles without any noticeable decrease in its catalytic activity. researchgate.net Similarly, the TSA/MCM-41 catalyst has also been successfully regenerated and reused for four cycles in the synthesis of succinate and malonate diesters. acs.org This stability and reusability make these supported heteropoly acid catalysts economically attractive and environmentally friendly options for industrial-scale production. rsc.org

Mesoporous Silica-Supported Catalysts (e.g., 12-tungstophosphoric acid and MCM-41)

Chemoenzymatic and Biocatalytic Approaches

In the quest for greener synthesis methods, chemoenzymatic and biocatalytic approaches have emerged as powerful alternatives to traditional chemical catalysis. researchgate.netnih.gov These methods utilize enzymes, which are natural catalysts that operate under mild conditions with high selectivity, thereby minimizing energy consumption and the formation of byproducts. mdpi.com

Lipases, particularly lipase (B570770) B from Candida antarctica (often immobilized and known as Novozym 435), have been extensively studied and successfully employed for the synthesis of dialkyl succinates. researchgate.netmdpi.com These enzymatic processes can be conducted through either the direct esterification of succinic acid or the transesterification of a dialkyl succinate like dimethyl succinate. mdpi.com

Lipase-catalyzed reactions offer high chemo-, regio-, and enantioselectivity, which is often difficult to achieve with conventional chemical catalysts. mdpi.com For example, the enzymatic synthesis of dioctyl succinate under mild conditions has been reported. researchgate.net Furthermore, lipases have been used in the copolymerization of dialkyl diesters with diols and lactones to produce aliphatic polyesters, showcasing their versatility. acs.orgnih.gov

Optimizing reaction conditions is crucial for the industrial application of biocatalytic processes. uni-greifswald.de Key parameters that are often fine-tuned include temperature, substrate concentration, enzyme loading, and the reaction medium. For instance, in the continuous flow transesterification for dialkyl succinate production using lipase, an optimal reaction time of 14 minutes at 40°C was identified. mdpi.com

However, a challenge with biocatalysts is their lower thermal stability compared to many chemical catalysts, which can limit the reaction temperature. mdpi.com This can result in lower reaction rates and yields compared to some high-temperature chemical processes. mdpi.com Therefore, ongoing research focuses on protein engineering and the development of more robust enzyme formulations to enhance their stability and activity under industrial process conditions. mdpi.comuni-greifswald.de Despite these challenges, the mild conditions and high selectivity of biocatalysis present significant advantages for the sustainable production of specialty chemicals like this compound. mdpi.com

Lipase-Catalyzed Esterification for Dialkyl Succinates

Advanced Synthesis Techniques and Process Engineering

Modern advancements in chemical engineering have led to the development of innovative techniques for synthesizing this compound and other dialkyl succinates. These methods offer significant improvements over traditional batch processes in terms of speed, efficiency, and environmental impact.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the esterification process for producing dialkyl succinates. researchgate.netscispace.com This technique offers rapid heating and can lead to significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com

In the synthesis of various dialkyl succinates, microwave-assisted continuous esterification of succinic acid has been successfully demonstrated. mdpi.com Using sulfuric acid as a homogeneous catalyst, the reaction can be completed in a single pass of approximately 320 seconds at temperatures ranging from 65–115 °C. mdpi.com This method has shown high productivity for a range of linear and branched alcohols. mdpi.com For instance, in a microwave-assisted continuous flow synthesis at 75 °C, various dialkyl succinates were produced with notable efficiency. researchgate.net The use of microwave heating in conjunction with flow chemistry avoids issues related to penetration depth often encountered in batch microwave reactors.

ParameterValueReference
Reaction Time~320 seconds mdpi.com
Temperature65–115 °C mdpi.com
CatalystSulfuric Acid (H₂SO₄) mdpi.com
SystemMicrowave-assisted continuous flow mdpi.com

This interactive data table summarizes the optimized conditions for the microwave-assisted synthesis of dialkyl succinates.

Continuous flow reactor systems represent a significant leap forward in the production of dialkyl succinates, offering enhanced heat and mass transfer, precise temperature control, and improved safety. mdpi.com These systems are highly efficient and can significantly reduce the time required to scale up production from laboratory to industrial levels. mdpi.com

Two primary continuous flow systems have been developed for dialkyl succinate production: one involving the esterification of succinic acid and another based on the trans-esterification of dimethyl succinate. mdpi.com While both methods are effective, the microwave-assisted continuous esterification using a chemical catalyst has demonstrated higher productivity. mdpi.com The development of such intensified processes is a key focus in green chemistry. mdpi.com

The use of bio-based succinic acid, derived from renewable resources through fermentation, is a cornerstone of sustainable chemical production. sci-hub.segoogle.comnih.gov However, separating succinic acid from the aqueous fermentation broth presents a challenge due to its high hydrophilicity. researchgate.net Biphasic esterification offers an elegant solution by combining reaction and extraction into a single step, a process known as "reactive extraction". sci-hub.se

In this system, an aqueous solution of succinic acid (or the fermentation broth itself) is reacted with a long-chain alcohol, such as isooctyl alcohol, in the presence of a catalyst. sci-hub.seresearchgate.net The resulting this compound is hydrophobic and preferentially partitions into the organic phase, facilitating its separation. sci-hub.se Both chemical and biological catalysts have been explored for this process. Dodecylbenzenesulfonic acid (DBSA) and the immobilized lipase Novozym 435 have been identified as particularly effective catalysts. sci-hub.seresearchgate.net This approach allows for the direct conversion of succinic acid from fermentation broths into valuable esters. researchgate.net

CatalystTypeKey AdvantageReference
Dodecylbenzenesulfonic acid (DBSA)ChemicalHigh activity and cost-effective researchgate.net
Novozym 435Biological (Enzyme)High selectivity under mild conditions researchgate.net
Nafion NR-50HeterogeneousReusable solid acid catalyst researchgate.net

This interactive data table compares different catalysts used in the biphasic esterification of bio-based succinic acid.

Continuous Flow Reactor Systems for Dialkyl Succinate Production

Kinetic and Mechanistic Investigations of Esterification Reactions

Understanding the kinetics and reaction mechanisms of this compound synthesis is crucial for optimizing reaction conditions, improving catalyst performance, and designing efficient reactor systems.

Studies on the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst have led to the establishment of an apparent kinetics model. syxbsyjg.comresearchgate.net This model helps in understanding the influence of various parameters such as the molar ratio of reactants, catalyst concentration, and reaction time on the rate of esterification. syxbsyjg.com The development of such models is essential for process simulation and optimization. Research has indicated that under specific conditions, the synthesis of dibutyl succinate, a related compound, follows a second-order irreversible reaction model, and this approach can be extended to model the synthesis of this compound. researchgate.net

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor, are vital for quantifying the temperature dependence of the reaction rate and for reactor design. For the synthesis of dioctyl succinate catalyzed by acids like sulfuric acid and hydrochloric acid, the activation energy has been determined. researchgate.net For instance, in one study, the activation energy for the sulfuric acid-catalyzed system was found to be 57.52 ± 5.35 kJ mol⁻¹, and for the hydrochloric acid system, it was 58.14 ± 5.06 kJ mol⁻¹. researchgate.net These values provide quantitative insight into the energy barrier that must be overcome for the reaction to occur and are critical for optimizing the thermal management of the synthesis process.

Catalyst SystemActivation Energy (Ea)Reference
Sulfuric Acid (H₂SO₄)57.52 ± 5.35 kJ mol⁻¹ researchgate.net
Hydrochloric Acid (HCl)58.14 ± 5.06 kJ mol⁻¹ researchgate.net

This interactive data table presents the determined activation energies for the synthesis of dioctyl succinate with different acid catalysts.

Chemical Transformations and Environmental Fate of Diisooctyl Succinate

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For diisooctyl succinate (B1194679), key abiotic pathways include hydrolysis and photodegradation, which lead to the formation of various transformation products.

The ester linkages in diisooctyl succinate are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. In aquatic environments, this process can occur abiotically, influenced by factors such as pH and temperature. diva-portal.org Generally, the hydrolysis of aliphatic polyesters results in the formation of hydroxyacids, dicarboxylic acids, diols, and various oligomeric species. diva-portal.org The process can be autocatalyzed by acidic end-groups that are formed during the degradation. diva-portal.org While specific half-life data for this compound is not extensively detailed in the provided research, related succinate esters have been shown to degrade quickly. mcgill.ca In neutral and acidic solutions, many succinate esters are stable, but they hydrolyze in alkaline conditions. atamankimya.comatamanchemicals.com

Photodegradation, or photolysis, is another significant abiotic pathway where a molecule is broken down by absorbing energy from light, particularly the ultraviolet spectrum of solar radiation. nih.gov The registration dossier for this compound indicates that phototransformation in water and soil are considered relevant degradation endpoints. europa.eu For many organic compounds, exposure to sunlight can lead to significant breakdown. nih.gov The process often involves the excitation of the molecule's electrons, leading to bond cleavage and the formation of reactive species. Long-term exposure to simulated solar radiation can result in the mass loss of organic compounds as they are converted into more volatile products. uci.edu

The breakdown of this compound through abiotic processes yields several smaller molecules known as transformation products. Experimental studies on the degradation of dioctyl succinate have identified key metabolites. The primary transformation products resulting from the breakdown of the parent compound are octanol (B41247) and octanoic acid. mcgill.ca The formation of these products indicates the cleavage of the ester bonds, releasing the alcohol and the subsequent oxidation of the alcohol to a carboxylic acid. It has been noted that compounds made with the branched alcohol 2-ethylhexanol, an isomer of octanol, can result in the formation of stable metabolites. mcgill.ca

Table 1: Identified Abiotic Transformation Products of Dioctyl Succinate

Parent Compound Transformation Product Chemical Formula (Product)
Dioctyl succinate Octanol C₈H₁₈O
Dioctyl succinate Octanoic acid C₈H₁₆O₂

Data sourced from experimental degradation studies. mcgill.ca

Photodegradation under Simulated Solar Irradiation

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is considered a primary mechanism for the elimination of many organic chemicals from the environment.

The ester bonds in this compound are a primary target for enzymatic attack by a class of enzymes known as esterases. frontiersin.org These enzymes, which include lipases and cutinases, are widely produced by microorganisms and catalyze the hydrolysis of ester bonds. innovareacademics.injmb.or.kr The biodegradation of polyesters like poly(butylene succinate) (PBS) is facilitated by microbes that secrete enzymes like esterases to cleave the polymer chain. mdpi.com

Research has shown that the structure of the central diacid is crucial for the rate of biodegradation. mcgill.ca Succinates, in particular, have been observed to be degraded very quickly by certain bacteria. mcgill.ca The enzymatic process typically involves an α/β-hydrolase enzyme, which has a catalytic triad (B1167595) of amino acids (commonly serine, histidine, and aspartate) that performs a nucleophilic attack on the ester bond, leading to its cleavage. frontiersin.orgnih.gov This breaks the this compound molecule into succinic acid and isooctyl alcohol, which can then be further utilized by microorganisms as carbon and energy sources.

Diverse microbial communities in soil and water play a vital role in the degradation of ester-based compounds. mdpi.com Specific bacterial strains have been identified as being highly effective at breaking down succinate esters. For instance, experiments have demonstrated that bacteria such as Rhodococcus rhodocrous are capable of rapidly degrading dioctyl succinate. mcgill.ca

The degradation of similar ester-based plasticizers and polymers often involves a consortium of microorganisms. nih.gov Genera such as Bacillus, Pseudomonas, and Acinetobacter are known to possess the capacity to degrade various plastics and bioplastics by attacking their ester bonds. mdpi.com In anaerobic environments, the degradation of related hydrocarbon structures can involve syntrophic bacteria that perform the initial breakdown, followed by other microorganisms that metabolize the resulting intermediates. researchgate.net The presence of such microbial communities in the environment is essential for the complete mineralization of this compound into carbon dioxide and water.

Factors Influencing Biodegradation Rates and Extent

The biodegradation of a chemical compound is a complex process governed by a combination of the compound's intrinsic properties and various external environmental factors. For esters like this compound, the rate and extent of microbial degradation are influenced by several key parameters.

General Influencing Factors:

Microbial Populations: The presence of microorganisms capable of producing the necessary enzymes, such as esterases, is fundamental for initiating the breakdown of the ester bond. The diversity, density, and adaptation of the microbial community in a given environment (e.g., soil, water) play a critical role. ktappi.kr

Environmental Conditions: Factors such as temperature, pH, moisture, and oxygen availability significantly impact microbial activity and, consequently, biodegradation rates. mdpi.comnih.gov Optimal conditions for microbial growth generally lead to faster degradation.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can be a rate-limiting factor for microbial populations, affecting their ability to metabolize the compound. enviro.wiki

Chemical Structure and Properties: The molecular weight, crystallinity, and solubility of the compound influence its bioavailability to microorganisms. mdpi.comacs.org The ester linkages in this compound are theoretically susceptible to hydrolytic cleavage, which is often the first step in biodegradation. cir-safety.org

Specific Findings for this compound: this compound is considered to be readily biodegradable. knowde.com This classification is typically based on results from stringent aerobic biodegradation screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests specifies that a substance is considered readily biodegradable if it achieves a certain percentage of mineralization (e.g., >60% of theoretical carbon dioxide production) within a 10-day window during a 28-day test period. oecd.orgconcawe.eu

Research has demonstrated the rapid biodegradation of succinate diesters. In one study, experiments with the common soil bacterium Rhodococcus rhodochrous showed rapid biodegradation kinetics for a succinate plasticizer, completed within a two-week timeframe. researchgate.net This study also noted the absence of stable metabolite buildup, suggesting complete mineralization of the compound. researchgate.net

Table 1: Summary of Ready Biodegradability Test (OECD 301F) for Ester Compounds

ParameterCondition/ValueDescription
Test Guideline OECD 301F (Manometric Respirometry)Measures oxygen consumption to determine mineralization.
Inoculum Activated sludge from a wastewater treatment plantProvides a diverse population of microorganisms. concawe.eu
Test Duration 28 daysStandard duration for ready biodegradability screening. oecd.org
Pass Criteria > 60% biodegradation within a 10-day windowIndicates rapid and ultimate degradation potential. oecd.orgconcawe.eu
Result for this compound Readily BiodegradableThe compound meets the criteria for rapid biodegradation. knowde.com

Environmental Persistence and Dissipation Studies

The environmental persistence of a chemical is inversely related to its rate of degradation and dissipation. Given that this compound is readily biodegradable, its persistence in aerobic environments is expected to be low. knowde.com Dissipation from the environment occurs through a combination of biotic and abiotic pathways.

The primary dissipation route for this compound in most environments is microbial degradation. As established, the compound is susceptible to rapid breakdown by common microorganisms. knowde.comresearchgate.net Studies on similar succinate esters have shown that biodegradation can be completed in a matter of weeks, preventing long-term persistence. researchgate.net

In addition to biodegradation, abiotic processes can contribute to the compound's transformation and removal. The ECHA registration dossier for this compound includes assessments of the following environmental fate pathways: europa.eu

Hydrolysis: As an ester, this compound may be susceptible to hydrolysis, where water molecules break the ester bonds. This process can be influenced by the pH of the surrounding medium. cir-safety.orgatamanchemicals.com

Phototransformation: In water and soil, the compound may undergo transformation when exposed to sunlight, although data on its environmental stability indicates that photodegradation under relevant environmental light sources occurs over days. nih.gov

Adsorption/Desorption: The compound's mobility and bioavailability in soil and sediment are influenced by its tendency to adsorb to organic matter and soil particles. This can affect its accessibility to microorganisms and its rate of dissipation. europa.eu

Table 2: Environmental Fate Profile of this compound

Environmental ProcessPotential OutcomeReference
Biodegradation in Water Readily biodegradable; low persistence. knowde.comeuropa.eu
Biodegradation in Soil Expected to be biodegradable; persistence influenced by soil conditions. researchgate.neteuropa.eu
Hydrolysis Potential degradation pathway, especially under certain pH conditions. cir-safety.orgeuropa.eu
Bioaccumulation Low potential due to rapid metabolism and degradation. europa.eu
Transport and Distribution Mobility is influenced by adsorption to soil and sediment. europa.eu

Role in Polymer Science and Materials Engineering

Diisooctyl Succinate (B1194679) as a Plasticizer in Polymer Systems

Diisooctyl succinate, an ester of succinic acid, has been investigated as a plasticizer, particularly as an environmentally friendlier alternative to traditional phthalate (B1215562) plasticizers in various polymer systems. Its performance characteristics are a subject of ongoing research, with a focus on its compatibility with polymer matrices, its effect on mechanical properties, and its long-term stability.

The compatibility of a plasticizer with a polymer is crucial for creating a stable and homogenous material. Research indicates that dioctyl succinate (an isomer of this compound) demonstrates good compatibility with Poly(vinyl chloride) (PVC). Studies utilizing Fourier-transform infrared spectroscopy (FTIR) have shown that linear plasticizers like dioctyl succinate exhibit high compatibility with PVC polymer chains. mdpi.com This miscibility is a key factor in its effectiveness as a plasticizer.

Further investigations have highlighted that succinate esters with longer alkoxy chains can be as effective as, or even more effective than, the conventional plasticizer Di(2-ethylhexyl) phthalate (DEHP) in plasticizing PVC. atlantis-press.com The compatibility of this compound has also been noted in complex blends. For instance, it is described as being completely compatible with high-solvating benzoate (B1203000) ester plasticizers, enabling them to be miscible with hydrocarbon solvents traditionally used in plastisol formulations. atamanchemicals.com One method to evaluate compatibility is by determining the critical dissolution temperature, which is the temperature at which the polymer completely dissolves in the plasticizer. esteem-india.com In comparative studies, succinate esters have been noted as promising replacements for toxic phthalate plasticizers due to their favorable interaction with the PVC matrix. mdpi.comacs.org

The addition of this compound significantly modifies the mechanical properties of the polymer matrix, a primary function of a plasticizer. In PVC films, the incorporation of succinate plasticizers leads to a predictable trade-off between strength and flexibility. As the concentration of the plasticizer increases, there is a corresponding decrease in tensile strength and tear strength. mdpi.com Conversely, the elongation at break, a measure of the material's ductility, increases substantially with higher plasticizer content. mdpi.com

This effect is attributed to the plasticizer molecules positioning themselves between the PVC polymer chains, which weakens the intermolecular forces and increases the mobility of the polymer chains. mdpi.com Research on various succinate-based plasticizers has shown they can lower the Young's modulus of PVC more effectively than DEHP at concentrations above 30 wt%. atlantis-press.com

Table 1: Effect of Dioctyl Succinate (BIO) Concentration on the Mechanical Properties of PVC Films

Plasticizer Content (phr) Elongation at Break (%)
40 ~250
60 ~350
80 ~400

Source: Data compiled from research on non-phthalate plasticizers in PVC films. mdpi.com

A critical performance metric for a plasticizer is its ability to remain within the polymer matrix over time and under various environmental conditions. Studies on the migration of dioctyl succinate have yielded varied results depending on the testing conditions. In one study, the migration of dioctyl terephthalate (B1205515) (DOTP) was found to be lower than that of dioctyl succinate (BIO) when tested at a 40 phr concentration. atamanchemicals.com The same research noted that while DOTP migrated less than BIO into water, it exhibited higher migration in isobutanol. atamanchemicals.com

However, other research has shown that succinate esters can exhibit excellent resistance to leaching, with some synthesized versions showing up to 70% lower migration than DEHP or Diisononyl phthalate (DINP). acs.orggoogle.com The long-term performance, which is related to migration, has also been assessed through flexibility tests. These tests provide insight into how well the plasticizer is retained, as loss of plasticizer leads to brittleness.

Table 2: Cold Flexibility Resistance of PVC Films with Various Plasticizers

Plasticizer Result (Flex Cycles to Cracking)
Dioctyl Adipate (DOA) ~550,000
Dioctyl Succinate (BIO) ~450,000
Dioctyl Terephthalate (DOTP) ~300,000
Tributyl Trimelliate (TBTM) ~100,000

Source: Data from a comparative study on plasticized PVC films. mdpi.com

The use of this compound extends beyond PVC to the modification of biodegradable polymers. While much research has focused on using Poly(butylene succinate) (PBS) itself as a polymeric plasticizer for PVC, this compound has been identified as a potential additive for biodegradable polymer compositions. atamanchemicals.comatamanchemicals.com A patent for a functional degradable material includes dioctyl succinate in a list of potential plasticizers for a blend containing poly(butylene succinate). acs.org

Furthermore, in studies comparing various bio-based plasticizers, the performance of dioctyl succinate (DOS) has been used as a benchmark for evaluating new plasticizers in biodegradable polymers such as Polylactic acid (PLA), Poly(3-hydroxybutyrate) (PHB), and Poly(caprolactone) (PCL). techscience.com This suggests its recognized utility and effectiveness in these systems. The goal of adding such plasticizers to biodegradable polymers like PLA or PBS is often to improve toughness and flexibility, overcoming the inherent brittleness of some bioplastics. atamanchemicals.com

Investigation of Plasticizer Migration Resistance in PVC Composites

Contributions to Emulsion Polymerization Processes

In the context of emulsion polymerization, the role of an emulsifier is critical for stabilizing monomer droplets in a continuous phase, typically water. This function is performed by surfactants, which are molecules with both hydrophobic (oil-soluble) and hydrophilic (water-soluble) parts.

While this compound is an ester, its derivative, Sodium diisooctyl sulfosuccinate (B1259242) (often abbreviated as DOSS), is a widely used anionic surfactant in emulsion polymerization. atamankimya.comresearchgate.net The key structural difference is the presence of a hydrophilic sulfonate group (-SO₃⁻Na⁺) in DOSS, which is absent in this compound. acs.org This sulfonate group allows DOSS to effectively reduce surface tension at the oil-water interface, forming stable micelles where polymerization can occur. google.com

Therefore, it is Sodium diisooctyl sulfosuccinate, not the simple ester this compound, that functions as an emulsifying agent in the synthesis of various polymers, including latex for paints and adhesives. atamankimya.com

Impact on Polymerization Kinetics and Latex Stability

An extensive review of current scientific literature reveals a notable absence of direct research specifically investigating the impact of this compound on polymerization kinetics and latex stability. Polymerization kinetics, the study of reaction rates and mechanisms of polymer formation, and latex stability, which refers to the ability of polymer particles in a colloidal dispersion to resist aggregation, are critical parameters in polymer synthesis. rsc.org

This compound in the Development of Functional Materials

This compound is increasingly being explored for its utility in creating functional materials, where its properties as a binder, potential composite component, and green solvent are highly valued.

This compound serves as an effective binding agent, particularly in the formulation of cosmetic powders. paulaschoice.co.uk Binders are essential for holding the components of pressed powders together, replacing interstitial air and increasing intermolecular forces between particles to improve cohesion and reduce the tendency to break. In this capacity, this compound lends a cushioned texture and a silky finish to the final product. paulaschoice.co.uk

Derived from natural sources like corn and castor oil, it is considered a readily biodegradable and palm-free alternative to silicone-based binders like dimethicone. paulaschoice.co.ukulprospector.comspecialchem.com Its function extends to reducing the greasy feel of other oils in a formulation and acting as a dispersing agent for pigments and inorganic sunscreen filters, ensuring their uniform distribution. ulprospector.comspecialchem.comulprospector.comulprospector.com

Table 1: Functional Properties of this compound as a Binding Agent

PropertyDescriptionSource(s)
Binding Action Holds powdered materials together, improving cohesion. paulaschoice.co.uk
Texture Lends a light, cushiony texture and silky after-feel. paulaschoice.co.ukspecialchem.com
Slip Agent Provides lubricity and a smooth application. ulprospector.com
Solubilizer Acts as an excellent solubilizer for UV filters. specialchem.comulprospector.comulprospector.com
Dispersing Agent Helps disperse pigments and inorganic filters uniformly. ulprospector.comspecialchem.com
Grease Reduction Reduces the greasy feel of heavier oils and emollients. paulaschoice.co.ukulprospector.com
Sustainability Can be derived from natural, non-palm sources and is readily biodegradable. ulprospector.comspecialchem.comulprospector.com

The direct application of this compound as a primary component or plasticizer in composite and nanocomposite materials is not well-documented in current research. Studies in this field often focus on related succinate-based polymers. For example, Poly(butylene succinate) (PBS), a biodegradable polyester (B1180765) synthesized from succinic acid, is extensively studied as a matrix for biocomposites, often reinforced with natural fillers like hemp fibers. nih.govresearchgate.net The goal of these composites is to create fully biodegradable materials. researchgate.net

Similarly, research into nanocomposites has explored the use of other esters as plasticizers, such as dioctyl phthalate (DOP) in poly(vinyl chloride)/montmorillonite nanocomposites, to modify mechanical and thermal properties. researchgate.net The development of nanocomposites often involves additives to improve the dispersion of nanofillers within the polymer matrix. mdpi.com While this compound's properties as a dispersing agent could theoretically be beneficial in this context, specific studies to validate this application are lacking. The use of related compounds like dioctyl sulfosuccinate has been noted in the formation of nanoparticles for drug delivery, but this involves a different chemical mechanism. atamanchemicals.comresearchgate.netgoogle.com The potential for this compound in this advanced materials sector remains an open area for exploration.

While this compound itself is primarily marketed as an emollient, its chemical class—succinate derivatives—is well-established in the field of lubricants and corrosion inhibitors. Various alkyl and alkenyl succinic acids, esters, and amides are synthesized to function as anti-rust additives in industrial oils and metalworking fluids. researchgate.netminglanchem.com

These derivatives function by forming a protective film on metal surfaces, preventing degradation from moisture and other corrosive agents. minglanchem.com Research has shown that the performance of these additives can depend on the length of the alkyl chains and the presence of specific functional groups. For instance, studies on succinic acid alkyl half-esters and half-amides have demonstrated their effectiveness as lubricity enhancers and corrosion inhibitors, with performance varying based on molecular structure and concentration. researchgate.netacs.org Amine salts of partial esters of alkyl or alkenyl succinic acids are also known components in anti-rust lubricant compositions. google.com

Table 2: Research Findings on Succinate Derivatives as Lubricants and Corrosion Inhibitors

Succinate DerivativeApplication StudiedKey FindingsSource(s)
Succinic Acid Alkyl Half-Esters Lubricity additives in ultralow-sulfur diesel.Lubricity depended on the presence of a carboxylic acid group and the alkyl chain length. acs.org
Succinic Acid Alkyl Half-Amide Derivatives Anti-corrosion agents in seawater.Derivatives with shorter alkyl chains and dialkyl amides showed better anti-corrosion properties. researchgate.net
Esters of Monodiethylamide of Hexenyl Succinic Acid Corrosion inhibitors for conservation liquids.Compositions in mineral oil provided effective protection in aggressive environments. azjm.org
Alkenyl Succinate Anti-rust additive for industrial lubricants (e.g., turbine, hydraulic oils).Forms a protective film on metal surfaces; recommended dosage of 0.02%-0.8%. minglanchem.com
Amine Salts of Alkyl/Alkenyl Succinic Acid Partial Esters Anti-rust components in lubricant compositions.Established as effective corrosion protection agents. google.com

This compound is part of the broader family of dialkyl succinates, which are increasingly recognized as "green solvents." mdpi.com These bio-based solvents are sought after as sustainable alternatives to traditional, often hazardous, halogenated or petroleum-derived solvents. nih.govd-nb.info Dioctyl succinates, in particular, are cited as green solvents with applications in various industries. mdpi.comresearchgate.net Their favorable properties include low toxicity, biodegradability, and derivation from renewable resources, as succinic acid itself is a key platform chemical that can be produced through biomass fermentation. mdpi.commdpi.com

The drive to replace solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various ethers has spurred research into safer alternatives, with diethyl succinate being one such example. nih.govd-nb.inforsc.org In addition to their role as final products, succinate esters serve as crucial chemical intermediates. They are derived from succinic acid, a bio-based building block, and can be used as precursors for producing a range of other valuable chemicals and materials, including plasticizers and specialty additives for cosmetics and pharmaceuticals. mdpi.com

Advanced Analytical Methodologies for Diisooctyl Succinate and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Diisooctyl succinate (B1194679) from complex mixtures, allowing for its precise measurement and characterization.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like Diisooctyl succinate. mdpi.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a column. jptcp.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. mdpi.com

For instance, GC-MS has been effectively used for the determination of phthalate (B1215562) plasticizers, which are structurally similar to succinate esters, in various samples. umc.edu.dz The method often involves an extraction step to isolate the compounds of interest, followed by analysis. umc.edu.dz Specific ions are monitored to quantify the target analyte, a technique known as selected ion monitoring (SIM), which enhances sensitivity and selectivity. nih.gov The choice of the GC column, temperature programming, and injection mode are critical parameters that are optimized to achieve good separation and peak shape. jptcp.com For example, a common temperature program might involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute all compounds of interest. jptcp.com

Table 1: Illustrative GC-MS Parameters for Analysis of Ester Compounds

ParameterSetting
Column ZB-5 (30 m x 0.25 mm x 0.25 µm) or similar
Injection Mode Splitless
Injector Temperature 250-305°C
Oven Program Initial 120°C (1 min), ramp at 10°C/min to 300°C (hold 6 min)
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan or Selected Ion Monitoring (SIM)
This table presents typical parameters and may require optimization for specific applications. nih.gov

Liquid chromatography (LC) is preferred for analyzing less volatile or thermally labile compounds. When coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), it provides exceptional sensitivity and selectivity for analyzing complex mixtures. nih.govmdpi.com LC separates compounds in a liquid mobile phase as they pass through a packed column. chromatographyonline.com

LC-HRMS can accurately determine the elemental composition of unknown compounds by providing a high-resolution mass measurement, which is invaluable for identifying metabolites and degradation products of this compound. researchgate.netmdpi.com LC-MS/MS uses a two-stage mass analysis to further enhance selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices like environmental samples or biological fluids. mdpi.comresearchgate.net The selection of the LC column, mobile phase composition, and gradient elution program are crucial for achieving optimal separation. chrom-china.com

Table 2: Example LC-MS/MS Parameters for Analysis of Succinate-related Compounds

ParameterSetting
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized for separation of target analytes
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS/MS Transition Specific precursor and product ions for each analyte
This table provides a general example; specific parameters must be developed and validated for each analysis. researchgate.netchrom-china.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Product Characterization and Quantification

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different chemical bonds.

For this compound, the FT-IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) group of the ester, typically in the region of 1730-1750 cm⁻¹. nih.gov Other characteristic peaks would include those for C-O stretching and C-H stretching of the alkyl chains. mdpi.com By comparing the obtained spectrum with reference spectra, the identity and purity of the compound can be confirmed. americanpharmaceuticalreview.com

Table 3: Key FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)2850-3000Stretching vibrations
C=O (ester)1730-1750Stretching vibration
C-O (ester)1000-1300Stretching vibration
Note: The exact positions of the peaks can be influenced by the molecular environment. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of a compound. mdpi.com ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the succinate backbone and the isooctyl chains. The chemical shift (position of the signal), integration (area under the signal), and splitting pattern (multiplicity) of each signal provide a wealth of structural information. For instance, the protons on the carbon adjacent to the ester oxygen would appear at a different chemical shift than the protons at the end of the alkyl chain. This detailed information allows for unambiguous confirmation of the compound's structure. sphinxsai.com Quantitative NMR (qNMR) can also be used for the precise quantification of the compound without the need for an identical standard. sphinxsai.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from various matrices and remove interfering substances before instrumental analysis. The choice of technique depends on the nature of the sample (e.g., water, soil, cosmetic product) and the concentration of the analyte.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, for example, extracting this compound from an aqueous sample into an organic solvent like hexane (B92381). oiv.int

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the sample is passed through a cartridge containing a solid sorbent. diva-portal.org The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. diva-portal.org This method is widely used for concentrating analytes from water samples and for cleaning up complex extracts. researchgate.netacs.org

Soxhlet Extraction: This is a continuous extraction method typically used for solid samples, such as soil or sediment, using an organic solvent. epa.gov

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to facilitate the extraction of the analyte from a solid or semi-solid matrix into a solvent. arcjournals.org

Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding a sorbent to the sample extract to remove matrix components. chrom-china.com

The selection of the appropriate extraction solvent and sorbent material is crucial for achieving high recovery and a clean extract, which is essential for reliable and accurate analysis by chromatographic and spectroscopic methods. arcjournals.org

Solid Phase Extraction (SPE) for Concentration and Purification

Solid Phase Extraction (SPE) is a widely utilized technique for the concentration and purification of analytes from complex matrices before instrumental analysis. While specific SPE protocols exclusively for this compound are not extensively detailed in the available literature, the principles of its application can be inferred from its use in analyzing similar compounds and in broader analytical schemes for organic molecules.

The process involves passing a liquid sample containing the analyte through a solid sorbent material. The analyte of interest is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. Magnetic solid phase extraction (MSPE) represents a development in this area, offering a rapid method for separating target analytes. dntb.gov.ua

The selection of the sorbent is critical and depends on the polarity of the target compound. For a relatively non-polar diester like this compound, a non-polar sorbent such as C18-bonded silica (B1680970) would typically be employed in a reversed-phase SPE mode. The choice of elution solvent would be a non-polar solvent capable of disrupting the hydrophobic interactions between the analyte and the sorbent.

Table 1: Conceptual SPE Protocol for this compound

Step Solvent/Reagent Purpose
Conditioning Methanol followed by Water To activate the sorbent and ensure reproducible retention.
Sample Loading Aqueous sample containing this compound To adsorb the analyte onto the sorbent.
Washing Water/Methanol mixture To remove polar impurities.

| Elution | Hexane or Dichloromethane | To desorb and collect the purified this compound. |

Two-Phase Liquid Separation (TPLS) for Selective Extraction

Two-Phase Liquid Separation, commonly known as liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ethernet.edu.et This method is effective for the selective extraction of this compound from aqueous samples or from formulations where it is a component. justia.com

Given that this compound is a non-polar ester, it exhibits high solubility in non-polar organic solvents and low solubility in water. scribd.com This property is the basis for its extraction from aqueous matrices. A suitable non-polar solvent, such as hexane or ethyl acetate, is mixed with the aqueous sample. The this compound partitions into the organic phase, which can then be separated from the aqueous phase. The efficiency of the extraction depends on the partition coefficient of the compound between the two phases.

Reverse micelle extraction is a more advanced form of liquid-liquid extraction that has been used for the separation of various plant components and biomolecules. researchgate.net This technique utilizes surfactants to form reverse micelles in an organic solvent, creating a microenvironment capable of solubilizing specific molecules from an aqueous phase. The surfactant sodium this compound sulfonate (AOT) is noted for its ability to form such systems. researchgate.netmdpi.com

Development of Novel Detection and Quantification Methods

The accurate detection and quantification of this compound often rely on chromatographic techniques coupled with sensitive detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. In several studies analyzing the chemical composition of plant extracts, GC-MS has been employed to identify a wide range of volatile and semi-volatile compounds, including this compound. nih.govnih.gov

Recent analytical developments focus on enhancing sensitivity and selectivity. For instance, network pharmacology and molecular docking studies, while not direct detection methods, rely on the accurate identification of compounds like this compound as potential active components in traditional medicines, underscoring the importance of precise analytical data. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is another key analytical technique. researchgate.net While specific HPLC methods for this compound are not detailed in the provided results, HPLC is commonly used for non-volatile compounds and can be adapted for diesters, often using a UV detector if the compound has a suitable chromophore, or more universally with detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS). epo.org

Table 2: Analytical Techniques for this compound Identification

Technique Application Findings/Context Citation
GC-MS Identification in plant extracts Identified as a component in Semen Armeniacae Amarum. nih.gov
GC-MS Component analysis for network pharmacology Identified as a potential active compound in Xuanbai Chengqi Decoction. nih.gov

| LC-ESI-MS | Molecular weight determination of reaction products | Used to characterize reaction products in cosmetic additive synthesis. | epo.org |

These advanced methods are crucial for the continued study of this compound in various applications, from its role in consumer products to its potential biological activities.

Theoretical and Computational Chemistry Approaches in Diisooctyl Succinate Research

Molecular Modeling of Synthesis and Reaction Mechanisms

Molecular modeling is instrumental in understanding the synthesis of diisooctyl succinate (B1194679), which is typically formed through the esterification of succinic acid with isooctyl alcohol. researchgate.netgoogle.com Computational chemistry, particularly density functional theory (DFT), can be employed to study the reaction mechanism of esterification in detail. sparkl.me

DFT calculations have been used to investigate acid-catalyzed esterification and hydrolysis, revealing that these processes are often brief, two-step reactions. rsc.orgresearchgate.net The first step is the protonation of the carboxylic acid's hydroxyl-oxygen, which forms a highly active acylium ion. rsc.orgresearchgate.net This initial step typically has an activation energy of 4–10 kcal/mol and is the rate-determining step of the reaction. rsc.orgresearchgate.net The subsequent step involves the spontaneous reaction of the acylium ion with alcohol molecules. rsc.org By modeling these pathways for the succinic acid and isooctyl alcohol system, researchers can predict the most favorable reaction conditions and identify potential byproducts.

Mathematical models can also be developed to simulate the kinetics of the esterification process. researchgate.net For instance, studies on the synthesis of similar aliphatic polyesters like poly(butylene succinate) have successfully used theoretical models to simulate experimental data from the polycondensation reaction. researchgate.net These models can account for variables such as reaction temperature, molar ratios of reactants, and catalyst concentration to predict the degree of polymerization and reaction rates. researchgate.net Such models could be adapted to optimize the industrial production of diisooctyl succinate.

A generalized reaction scheme for the synthesis of poly(butylene succinate) often involves the esterification of succinic acid with 1,4-butanediol (B3395766) or the transesterification of dimethyl succinate with the diol to form oligomers, which are then polycondensed. researchgate.net This provides a framework for understanding the fundamental steps that would also be involved in the synthesis of this compound.

Computational Studies on Intermolecular Interactions in Polymer Systems

This compound is often used as a plasticizer, a substance added to polymers to increase their flexibility and durability. acs.org Molecular dynamics (MD) simulations are a key computational tool for studying how plasticizers like this compound interact with polymer matrices such as poly(vinyl chloride) (PVC). mdpi.comarxiv.org These simulations provide insights into the molecular-level mechanisms of plasticization. mdpi.com

MD simulations can calculate several key parameters that determine the effectiveness and compatibility of a plasticizer:

Interaction Energy: This value quantifies the strength of the interactions between the plasticizer and the polymer chains. A higher interaction energy generally indicates better compatibility. mdpi.comresearchgate.net For example, simulations have shown that the interaction between plasticizers and PVC is dominated by van der Waals forces. mdpi.com

Solubility Parameter: The difference in solubility parameters between a plasticizer and a polymer is a good indicator of their compatibility. A smaller difference suggests better miscibility. mdpi.comresearchgate.net

Glass Transition Temperature (Tg): Plasticizers work by lowering the Tg of the polymer. MD simulations can predict the Tg of polymer-plasticizer blends, which can be validated against experimental data. mdpi.comacs.org The reduction in Tg is a direct measure of plasticizing efficiency. scispace.com

Free Volume: Plasticizers increase the free volume within the polymer structure, allowing the polymer chains to move more easily. researchgate.net Calculations of free volume can help explain the plasticizing effect. researchgate.net

Diffusion Coefficient: The rate at which a plasticizer migrates within or out of a polymer matrix is a crucial factor for its long-term performance. MD simulations can estimate the diffusion coefficient, providing information on plasticizer permanence. arxiv.orgscispace.com

Studies on various dicarboxylate esters have shown that the chemical structure of the plasticizer significantly influences the properties of the final PVC plastic. mdpi.com For instance, the length and branching of the alkyl chains in the ester affect its compatibility and efficiency. scispace.com All-atom molecular simulations of various plasticizers, including aliphatic dicarboxylates, have been used to systematically study these structure-property relationships. scispace.com These studies reveal that increasing the length of the alkyl side chains can lead to plasticizers that are less effective and less compatible with PVC. scispace.com The insights gained from these simulations can guide the design of new plasticizers with improved performance characteristics. acs.org

Table 1: Comparison of Simulated Properties for Different Plasticizers in PVC

PropertyPVC-DOP SystemPVC-SDH SystemSignificance
Glass Transition Temperature (Tg) 303.5 K333.1 KIndicates SDH is a less effective plasticizer than DOP in terms of lowering Tg. mdpi.com
Interaction Energy with PVC LowerHigherSuggests stronger interactions and better compatibility between SDH and PVC. mdpi.comresearchgate.net
Solubility Parameter Difference (Δδ) HigherLowerA smaller difference for SDH indicates superior compatibility with PVC. mdpi.comresearchgate.net
Migration Resistance LowerHigherSDH shows less tendency to migrate out of the PVC matrix. mdpi.com

Note: Data is based on a molecular dynamics simulation study comparing Dioctyl Phthalate (B1215562) (DOP) and Isosorbide Diheptanoate (SDH) as plasticizers for PVC. mdpi.com This data is illustrative of the types of comparisons that can be made for this compound.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, such as those based on DFT, are essential for predicting the chemical reactivity of molecules like this compound. mdpi.com These methods provide information about the electronic structure, which governs how a molecule will behave in a chemical reaction. acs.org

Key descriptors derived from quantum chemical calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. acs.org

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are likely points of attack for other reagents. mdpi.com

Atomic Charges: Calculating the partial charges on each atom in this compound can provide a more quantitative measure of its reactivity sites. mdpi.com

Fukui Functions: These functions are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

For ester compounds, these calculations can be used to understand their susceptibility to hydrolysis, a key degradation pathway. rsc.org The reverse of esterification, ester hydrolysis, is also crucial in biological systems and for the biodegradation of polyesters. sparkl.me DFT studies can rationalize why certain reaction pathways are favored over others. For instance, a DFT study explained the different reactivity of difluoromethyl diazomethane (B1218177) and trifluoromethyl diazomethane with carboxylic acids, showing how a single fluorine-for-hydrogen substitution could completely alter the reaction outcome. acs.orgnih.gov Similar detailed analyses for this compound could predict its stability and degradation products under various environmental conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diisooctyl succinate, and how can its purity be validated?

  • Methodological Answer: this compound is typically synthesized via esterification of succinic acid with isooctanol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Purity validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and structural integrity .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To detect residual alcohol or acid impurities.
  • Titration : For quantifying unreacted acid groups.
    Ensure reaction conditions (temperature, catalyst concentration) are systematically documented to enable reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound’s solvent interactions?

  • Methodological Answer:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) and hydrogen-bonding interactions with solvents .
  • UV-Vis Spectroscopy : Monitors solvatochromic shifts in polar solvents, correlating with polarity parameters like Kamlet-Taft or Reichardt’s scales.
  • Dynamic Light Scattering (DLS) : For studying aggregation behavior in micellar systems .
    Baseline measurements with pure solvents are critical for comparative analysis .

Advanced Research Questions

Q. How does this compound sodium sulfonate (AOT) modulate enzymatic activity in reverse micellar systems?

  • Methodological Answer:

  • Experimental Design :

Prepare reverse micelles using AOT/Triton X-100 mixtures in nonpolar solvents (e.g., isooctane).

Incorporate enzymes (e.g., cellulase) and vary water-to-surfactant ratios (W₀) to alter micelle size .

Measure enzymatic kinetics via microcalorimetry or fluorometric assays under controlled pH and temperature.

  • Data Analysis : Use Lineweaver-Burk plots to compare Vₘₐₓ and Kₘ across W₀ values. Contradictions in activity trends may arise from micelle rigidity or interfacial water structure—address via molecular dynamics simulations .

Q. How can researchers resolve contradictory data on this compound’s solvent properties in mixed surfactant systems?

  • Methodological Answer:

  • Systematic Screening : Test solvent properties (e.g., polarity, dielectric constant) across binary/ternary solvent mixtures using a Design of Experiments (DoE) approach.
  • Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., surfactant packing density, temperature).
  • Validation : Cross-reference with small-angle X-ray scattering (SAXS) to correlate solvent behavior with micelle morphology . Contradictions often stem from unaccounted kinetic vs. thermodynamic stability—clarify via time-resolved experiments .

Q. What toxicological assessment frameworks are suitable for this compound in biomedical applications?

  • Methodological Answer:

  • In Vitro Models : Use human dermal fibroblasts or epithelial cells to assess cytotoxicity (via MTT assays) and membrane disruption (via lactate dehydrogenase release).
  • PICOT Framework :
  • P opulation: Cell lines or 3D tissue models.
  • I ntervention: Dose-dependent exposure (0.1–10 mM).
  • C omparison: Benchmarks against FDA-approved surfactants (e.g., polysorbate 80).
  • O utcome: IC₅₀ values and histological integrity.
  • T ime: Acute (24–48 hr) vs. chronic (7-day) exposure .
  • Data Integration : Combine Ames tests (mutagenicity) and OECD guidelines for endocrine disruption screening .

Methodological Considerations

  • Reproducibility : Document solvent batch, surfactant purity, and instrument calibration parameters to mitigate variability .
  • Contradiction Analysis : Use sensitivity analysis in computational models (e.g., COSMO-RS) to predict solvent interactions and guide experimental prioritization .
  • Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for humane endpoints and sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.